

# Isavuconazole: A Moderate Inhibitor of Cytochrome P450 3A4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Isavuconazonium Sulfate |           |
| Cat. No.:            | B608130                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Isavuconazole, a broad-spectrum triazole antifungal agent, has been identified as a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. This guide provides a comprehensive comparison of isavuconazole's inhibitory effects on CYP3A4, supported by experimental data from clinical and in vitro studies. Understanding the extent of this inhibition is crucial for predicting and managing drug-drug interactions (DDIs) in clinical practice and during drug development.

## **Comparative Analysis of CYP3A4 Inhibition**

Isavuconazole's interaction with CYP3A4 has been characterized through its effects on sensitive CYP3A4 substrates and by observing its own metabolism when co-administered with strong CYP3A4 modulators.

## **Clinical Drug-Drug Interaction Data**

Clinical studies have demonstrated that isavuconazole can significantly increase the systemic exposure of drugs primarily metabolized by CYP3A4. A key study evaluated the effect of isavuconazole on midazolam, a sensitive CYP3A4 substrate. Co-administration resulted in a 103% increase in the area under the concentration-time curve (AUC) and a 72% increase in the maximum concentration (Cmax) of midazolam[1][2][3]. This clinically significant interaction confirms isavuconazole's role as a moderate CYP3A4 inhibitor.



Conversely, the influence of potent CYP3A4 inhibitors on isavuconazole pharmacokinetics further validates its metabolism via this pathway. When co-administered with ketoconazole, a strong CYP3A4 inhibitor, the AUC of isavuconazole increased by 422%, while its Cmax saw a modest 9% rise[1][2][3]. This substantial increase in exposure underscores that isavuconazole is a sensitive substrate of CYP3A4[1][2][3][4][5].

The following table summarizes the key pharmacokinetic parameters from clinical drug-drug interaction studies involving isavuconazole and CYP3A4-related drugs.

| Coadministered<br>Drug   | Role of<br>Coadministered<br>Drug | Effect on<br>Isavuconazole   | Effect on<br>Coadministered<br>Drug                      | Reference |
|--------------------------|-----------------------------------|------------------------------|----------------------------------------------------------|-----------|
| Midazolam                | Sensitive<br>CYP3A4<br>Substrate  | -                            | ↑ AUC by 103%↑<br>Cmax by 72%                            | [1][2][3] |
| Ketoconazole             | Strong CYP3A4<br>Inhibitor        | ↑ AUC by 422%↑<br>Cmax by 9% | -                                                        | [1][2][3] |
| Rifampin                 | Strong CYP3A4<br>Inducer          | ↓ AUC by 90%↓<br>Cmax by 75% | -                                                        | [1][2]    |
| Lopinavir/Ritonav<br>ir  | Strong CYP3A4<br>Inhibitors       | ↑ AUC<br>significantly       | ↓ Lopinavir AUC↓<br>Ritonavir AUC                        | [6]       |
| Tacrolimus/Siroli<br>mus | CYP3A4<br>Substrates              | -                            | Moderate<br>increase in<br>concentration/do<br>se ratios | [7]       |

### In Vitro Inhibition Data

In vitro studies using human liver microsomes have provided specific inhibitory constants (Ki) for isavuconazole against CYP3A4. The Ki value was determined to be 0.62 µmol/L when using midazolam as the probe substrate and 1.93 µmol/L with testosterone as the probe[1][6]. These low micromolar Ki values are consistent with the classification of isavuconazole as a moderate inhibitor. Further in vitro experiments revealed that when incubated with CYP-expressing human liver microsomes, the amount of remaining isavuconazole was lowest for CYP3A4



(33.8%) and CYP3A5 (68.4%), indicating these are the primary enzymes responsible for its metabolism[1][5][6].

## **Experimental Protocols**

The clinical data presented above were generated from well-controlled Phase 1 clinical trials in healthy adult subjects. The methodologies employed in these key studies are outlined below.

## Study of Isavuconazole's Effect on Midazolam

- Study Design: An open-label, two-period, single-sequence study.
- · Participants: Healthy adult volunteers.
- · Methodology:
  - In Period 1, subjects received a single oral dose of 3 mg midazolam.
  - In Period 2, subjects received isavuconazole 200 mg three times daily for two days, followed by 200 mg once daily. On a specified day of isavuconazole dosing, a single 3 mg oral dose of midazolam was co-administered.
  - Serial blood samples were collected over time after each midazolam dose to determine its pharmacokinetic profile (AUC and Cmax).
- Bioanalytical Method: Plasma concentrations of midazolam and its major metabolite, 1'hydroxymidazolam, were measured using a validated liquid chromatography-tandem mass
  spectrometry (LC-MS/MS) method.

## Study of Ketoconazole's Effect on Isavuconazole

- Study Design: An open-label, two-period, crossover study.
- Participants: Healthy adult volunteers.
- Methodology:
  - In one period, subjects received a single 200 mg oral dose of isavuconazole.



- In the other period, subjects received oral ketoconazole 200 mg twice daily (a strong CYP3A4 inhibitor) for a specified duration to achieve steady-state concentrations, followed by a single 200 mg oral dose of isavuconazole co-administered with ketoconazole.
- Serial blood samples were collected after each isavuconazole dose to determine its pharmacokinetic parameters.
- Bioanalytical Method: Plasma concentrations of isavuconazole were determined using a validated LC-MS/MS method.

# Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key interactions and processes described.



Click to download full resolution via product page

Caption: Metabolic pathway of isavuconazole via CYP3A4/5 and points of drug-drug interactions.





Click to download full resolution via product page

Caption: Experimental workflow for a clinical drug-drug interaction study.



### Conclusion

The collective evidence from both in vivo and in vitro studies firmly establishes isavuconazole as a moderate inhibitor of CYP3A4. It is also a sensitive substrate for this enzyme. This dual role necessitates careful consideration of potential drug-drug interactions when isavuconazole is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4. For drug development professionals, these findings are critical for designing clinical trial protocols and for providing appropriate guidance in the drug's labeling. Researchers and scientists should be aware of these interactions to avoid confounding results in non-clinical and clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetic Evaluation of CYP3A4-Mediated Drug-Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of CYP3A4-Mediated Drug-Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic Interaction Between Isavuconazole and a Fixed-Dose Combination of Lopinavir 400 mg/Ritonavir 100 mg in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Isavuconazole: A Moderate Inhibitor of Cytochrome P450 3A4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608130#validation-of-isavuconazole-as-a-cyp3a4-inhibitor]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com